molecular formula C18H16O5 B161467 Pancixanthone A CAS No. 174232-30-5

Pancixanthone A

Cat. No.: B161467
CAS No.: 174232-30-5
M. Wt: 312.3 g/mol
InChI Key: PNPYKPQUXNWIPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Pancixanthone A involves several steps, including plant extraction, separation, purification, and chemical synthesis . The compound is typically extracted from the stem bark of Calophyllum panciflorum using ethanol (EtOH) as a solvent . The extract is then subjected to various chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory-scale preparation. The process involves large-scale extraction and purification techniques to obtain the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: Pancixanthone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) and chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced xanthone derivatives.

Mechanism of Action

Pancixanthone A exerts its effects through various mechanisms:

Comparison with Similar Compounds

Pancixanthone A is unique among xanthones due to its specific molecular structure and biological activities. Similar compounds include:

Properties

IUPAC Name

1,3,5-trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-4-18(2,3)14-12(21)8-11(20)13-15(22)9-6-5-7-10(19)16(9)23-17(13)14/h4-8,19-21H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPYKPQUXNWIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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